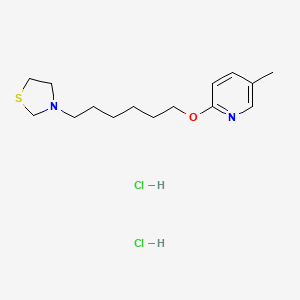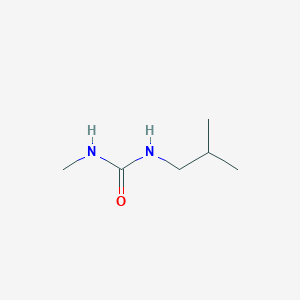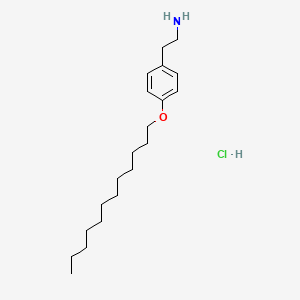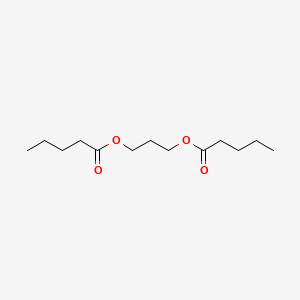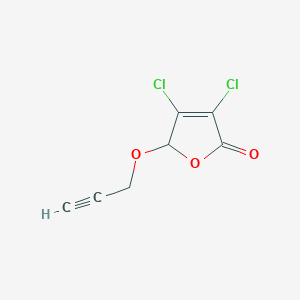
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is a chemical compound that belongs to the furanone family. Furanones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This particular compound is characterized by the presence of two chlorine atoms and a propynyloxy group attached to the furanone ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorofuran-2(5H)-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, the reaction may be conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF).
Reaction Mechanism: The propargyl alcohol undergoes nucleophilic substitution with the 3,4-dichlorofuran-2(5H)-one, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch or continuous reactors.
Purification: The crude product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New derivatives with different functional groups.
科学研究应用
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways: Influencing biochemical pathways, such as signal transduction or metabolic pathways.
相似化合物的比较
Similar Compounds
2(5H)-Furanone, 3,4-dichloro-5-methoxy-: Similar structure but with a methoxy group instead of a propynyloxy group.
2(5H)-Furanone, 3,4-dichloro-5-ethoxy-: Similar structure but with an ethoxy group instead of a propynyloxy group.
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
50386-00-0 |
|---|---|
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC 名称 |
3,4-dichloro-2-prop-2-ynoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H4Cl2O3/c1-2-3-11-7-5(9)4(8)6(10)12-7/h1,7H,3H2 |
InChI 键 |
RMOINVJTNRNDPD-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1C(=C(C(=O)O1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
![1-[Acetyl(methyl)amino]penta-1,3-dien-3-yl acetate](/img/structure/B14660270.png)
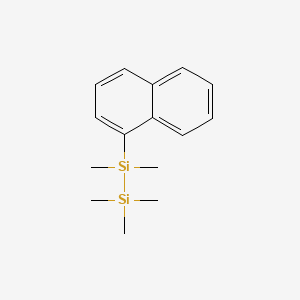


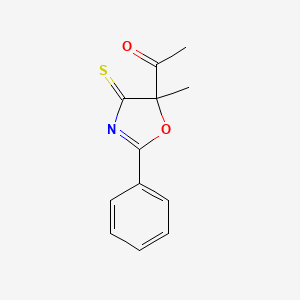
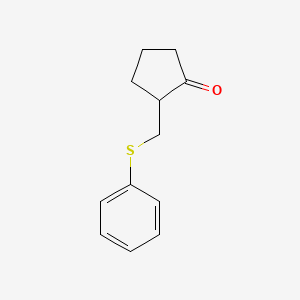

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
